molecular formula C13H17BClNO3 B1431389 (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1449144-55-1

(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1431389
CAS No.: 1449144-55-1
M. Wt: 281.54 g/mol
InChI Key: SHLSEDNAXSUNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BClNO3 and its molecular weight is 281.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis reactions .

Pharmacokinetics

The compound is part of the organoboron class of reagents, which are known for their stability and environmental benignity . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a significant molecular effect as it enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the SM coupling reaction, in which the compound participates, is known for its mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign , suggesting that it may have good stability under various environmental conditions.

Properties

IUPAC Name

[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c1-9-4-6-16(7-5-9)13(17)11-8-10(14(18)19)2-3-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLSEDNAXSUNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 6
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.